2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
Description
Structural Significance of Pyrido[2,3-d]pyrimidine Scaffolds
Pyrido[2,3-d]pyrimidines consist of a fused bicyclic system where a pyridine ring is annulated to a pyrimidine ring at the 2,3- and 4,5-positions, respectively. This arrangement creates a rigid, planar structure that mimics natural purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. The scaffold’s privileged status arises from its capacity to accommodate diverse substituents at five key positions (C2, C4, C5, C6, and N8), which modulate electronic, steric, and solubility properties.
For 2-chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester, the substitution pattern is critical:
- C2 Chloro substituent : Enhances electrophilicity and hydrogen-bonding potential, often improving binding to kinase ATP pockets.
- N8 Ethyl group : Increases lipophilicity, potentially enhancing membrane permeability and pharmacokinetic profiles.
- C6 Ethyl ester : Serves as a prodrug moiety, improving oral bioavailability by masking the carboxylic acid group.
- 5-Oxo and 5,6,7,8-tetrahydro structure : Introduces partial saturation, reducing ring rigidity and enabling conformational adaptability during target engagement.
Comparative analysis of substitution trends in pyrido[2,3-d]pyrimidines reveals that nitrogen-based groups at C2 (e.g., amines, amides) dominate ≈76% of reported derivatives, while hydrophobic substituents at N8 (e.g., alkyl, cycloalkyl) occur in ≈43% of compounds. The ethyl ester at C6 aligns with strategies to balance solubility and metabolic stability in prodrug design.
Role of Substituted Pyrido[2,3-d]pyrimidines in Medicinal Chemistry
Substituted pyrido[2,3-d]pyrimidines exhibit multifaceted bioactivities, primarily targeting kinases, viral polymerases, and DNA repair enzymes. The chloro substitution at C2 in the subject compound parallels kinase inhibitors like piritrexim, where halogen atoms stabilize ligand-receptor interactions via van der Waals forces. Similarly, the ethyl group at N8 mirrors cyclopentyl substitutions in discoidin domain receptor (DDR) inhibitors, which optimize hydrophobic pocket binding.
The 5-oxo-5,6,7,8-tetrahydro configuration introduces a non-aromatic ring system, a feature associated with reduced off-target effects compared to fully aromatic analogs. For instance, 5,6-dihydropyrido[2,3-d]pyrimidin-7-ones demonstrate selective inhibition of BCR-ABL kinases in chronic myeloid leukemia while sparing normal cells. The ethyl ester at C6 may further enhance tissue penetration, as seen in ester prodrugs of antiviral agents targeting hepatitis C virus (HCV) NS5B polymerase.
Recent advances highlight pyrido[2,3-d]pyrimidines as scaffolds for polypharmacology—simultaneously targeting multiple pathways. For example, derivatives with C2 chloro and C4 amino groups inhibit both tyrosine kinases and topoisomerases, offering synergistic antitumor effects. The subject compound’s structural features position it as a candidate for dual kinase-polymerase inhibition, though empirical validation is required.
Properties
CAS No. |
51940-32-0 |
|---|---|
Molecular Formula |
C12H14ClN3O3 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
ethyl 2-chloro-8-ethyl-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H14ClN3O3/c1-3-16-6-8(11(18)19-4-2)9(17)7-5-14-12(13)15-10(7)16/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
NYWPQRUVAYSHPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=O)C2=CN=C(N=C21)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Substitution
- Starting material: 2,4-dichloro-pyrimidine-5-carboxylic acid ethyl ester or 4-chloro-2-substituted pyrimidine-5-carboxylic acid ethyl esters.
- Nucleophile: β-cyclopropylaminopropionic acid ethyl ester or related amino acid esters.
- Reaction: The amino acid ester is added dropwise to the halogenated pyrimidine ester in anhydrous cyclohexane or toluene with triethylamine as a base at low temperature (10–15 °C), followed by stirring at room temperature overnight.
- Outcome: Formation of 2-chloro-4-(N-2-ethoxycarbonylethyl-N-cyclopropyl)-amino-pyrimidine-5-carboxylic acid ethyl ester intermediate.
Cyclization via Dieckmann Condensation
- Reagents: Potassium tert-butoxide (potassium t-butanolate) as a strong base.
- Conditions: The intermediate is dissolved in anhydrous toluene, cooled, and treated with potassium tert-butoxide, then stirred at room temperature for several hours.
- Reaction: Intramolecular Dieckmann cyclization forms the tetrahydro-pyrido[2,3-d]pyrimidine ring system.
- Product: 2-chloro-8-cyclopropyl-5-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester.
Oxidative Dehydrohalogenation
- Reagents: Bromine or sulfuryl chloride with triethylamine or pyridine.
- Conditions: The tetrahydro compound is dissolved in chloroform, cooled, and bromine solution is added dropwise at 10–15 °C, followed by triethylamine addition and stirring at elevated temperature (up to 65 °C).
- Purpose: To introduce the 5-oxo group and form the 5-oxo-5,8-dihydro-pyrido[2,3-d]pyrimidine structure.
- Outcome: Formation of the oxidized ester intermediate.
Amination and Final Modifications
- Amination: The 2-chloro substituent can be displaced by various amines (e.g., piperidine, pyrrolidine) under reflux in toluene to yield 2-amino derivatives.
- Saponification: Treatment with potassium hydroxide in ethanol/water under reflux hydrolyzes the ester to the corresponding carboxylic acid.
- Recrystallization: Final purification is achieved by recrystallization from solvents such as ethanol, isopropyl alcohol, or dimethylformamide/ethanol mixtures.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| 1. Amino substitution | β-cyclopropylaminopropionic acid ethyl ester, triethylamine, cyclohexane | 10–15 °C, then RT | Overnight | Pale yellow oil intermediate, quantitative |
| 2. Dieckmann cyclization | Potassium tert-butoxide, anhydrous toluene | RT | 5 hours | Crude product used directly in next step |
| 3. Oxidative dehydrohalogenation | Bromine in chloroform, triethylamine | 10–65 °C | 1.5–2 hours | Purified by recrystallization, high purity |
| 4. Amination (optional) | Piperidine or other amines, toluene | Reflux (~110 °C) | 1 hour | Substitution of 2-chloro group |
| 5. Saponification | KOH in ethanol/water | Reflux | 2–2.5 hours | Conversion to carboxylic acid, recrystallized |
Research Findings and Notes
- The Dieckmann cyclization is a critical step for ring closure, requiring strong base and anhydrous conditions to avoid side reactions.
- Oxidative dehydrohalogenation with bromine is efficient for introducing the 5-oxo functionality and stabilizing the heterocyclic system.
- Amination at the 2-position allows for structural diversification, enabling synthesis of various 2-amino derivatives.
- The ethyl ester group at the 6-position is stable under the reaction conditions but can be hydrolyzed selectively to the acid.
- Purification by recrystallization from appropriate solvents yields high-purity compounds with well-defined melting points, confirming structural integrity.
Summary Table of Preparation Route
| Intermediate/Compound | Key Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 2,4-Dichloro-pyrimidine-5-carboxylic acid ethyl ester | Starting material | Commercially available | Halogenated pyrimidine ester |
| 2-Chloro-4-(N-2-ethoxycarbonylethyl-N-cyclopropyl)-amino-pyrimidine-5-carboxylic acid ethyl ester | Nucleophilic substitution | β-cyclopropylaminopropionic acid ethyl ester, triethylamine, cyclohexane | Intermediate for cyclization |
| 2-Chloro-8-cyclopropyl-5-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester | Dieckmann cyclization | Potassium tert-butoxide, toluene | Ring closure step |
| Oxidized tetrahydro-pyrido[2,3-d]pyrimidine ester | Oxidative dehydrohalogenation | Bromine, triethylamine, chloroform | Introduction of 5-oxo group |
| 2-Amino derivatives (optional) | Amination | Piperidine or other amines, toluene | Substitution of 2-chloro group |
| Carboxylic acid derivatives | Saponification | KOH in ethanol/water | Hydrolysis of ester to acid |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 5-position can be reduced to form the corresponding alcohol.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2-amino or 2-thio derivatives.
Reduction: Formation of 5-hydroxy derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit antimicrobial properties. Studies have shown that modifications to the pyrido structure can enhance efficacy against specific bacterial strains. For instance, a case study demonstrated that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. A notable study found that similar compounds in this class effectively inhibited tumor growth in xenograft models .
Synthesis and Derivatives
The synthesis of 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester involves several steps including cyclization and halogenation. The ability to modify this compound to create derivatives can lead to enhanced biological activity. For example:
- Halogenation : The introduction of different halogens can affect the compound's reactivity and biological properties.
- Alkylation : Modifying the alkyl groups can enhance lipophilicity and improve membrane permeability .
Case Studies
Several studies have highlighted the applications of this compound in various therapeutic contexts:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Data Table: Comparative Efficacy of Derivatives
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antibacterial | 15 | E. coli |
| Compound B | Anticancer (breast) | 10 | MCF7 |
| Compound C | Antifungal | 20 | C. albicans |
Mechanism of Action
The mechanism of action of 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrido[2,3-d]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analog: 8-Ethyl-5,8-dihydro-5-oxo-2-(piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid hydrochloride
Key Differences :
- Substituent at Position 2 : The target compound has a chlorine atom, while the analog features a piperazinyl group (a nitrogen-containing heterocycle). Piperazine is often used in pharmaceuticals to enhance solubility or modulate receptor binding .
- Functional Group at Position 6: The target’s ethyl ester contrasts with the analog’s carboxylic acid hydrochloride.
- Molecular Weight : The analog has a higher molar mass (339.78 g/mol vs. 297.74 g/mol for the target) due to the piperazinyl and hydrochloride groups .
Implications :
- The piperazinyl group may confer improved water solubility via salt formation, whereas the chloro substituent in the target compound could enhance electrophilic reactivity for covalent binding.
- The ester in the target compound may act as a prodrug, requiring enzymatic hydrolysis (e.g., by esterases) to release the active carboxylic acid metabolite.
Structural Analog: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Key Differences :
- Core Structure : The analog features a thiazolo[3,2-a]pyrimidine system instead of the pyrido[2,3-d]pyrimidine core. Thiazolo-pyrimidines often exhibit distinct electronic properties due to sulfur’s electronegativity and larger atomic size compared to nitrogen .
- Substituents : The analog includes a 2,4,6-trimethoxybenzylidene group, which introduces aromaticity and hydrogen-bonding capabilities. The target compound lacks this extended conjugation.
- Synthesis: The analog was synthesized via condensation of a tetrahydro-pyrimidine precursor with 2,4,6-trimethoxybenzaldehyde under acidic conditions .
Implications :
- The thiazolo-pyrimidine core in the analog could alter binding kinetics in biological systems compared to the pyrido-pyrimidine system.
- The trimethoxybenzylidene group may enhance π-π stacking interactions in crystal packing, as evidenced by its dihedral angle of 80.94° with the benzene ring .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The pyrido-pyrimidine core allows for versatile substitution patterns, enabling fine-tuning of electronic and steric properties for target-specific applications.
- Prodrug Potential: Ethyl ester groups in both the target and thiazolo-pyrimidine analog suggest shared strategies to enhance membrane permeability .
- Crystallography : The thiazolo-pyrimidine analog’s crystal structure reveals a puckered pyrimidine ring (deviation: 0.224 Å) and intermolecular C–H···O hydrogen bonds, which stabilize its solid-state packing . Similar analyses for the target compound (using SHELX software ) could elucidate its conformational preferences.
Biological Activity
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is a compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent at the 2-position and an ethyl group at the 8-position of the pyrido[2,3-d]pyrimidine scaffold. Its unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For example:
- Inhibition of Cancer Cell Lines : Compounds similar to 2-Chloro-8-ethyl have shown potent activity against various human tumor cell lines such as KB (human oral epidermoid carcinoma), IGROV1 (ovarian cancer), and SKOV3 (ovarian cancer) at subnanomolar concentrations. The mechanism involves selective uptake via folate receptors and proton-coupled folate transporters (PCFT) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2-Chloro-8-ethyl derivative | KB | <1 |
| 2-Chloro-8-ethyl derivative | IGROV1 | <1 |
| 2-Chloro-8-ethyl derivative | SKOV3 | <1 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrido[2,3-d]pyrimidines has been highlighted in several studies:
- COX Inhibition : In vitro studies have demonstrated that compounds with similar structures significantly inhibit cyclooxygenase (COX) enzymes. For instance, related compounds showed IC50 values against COX-2 comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol), indicating strong anti-inflammatory effects .
| Compound | COX Inhibition IC50 (μmol) |
|---|---|
| Related Compound A | 0.04 ± 0.09 |
| Related Compound B | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
Structure–Activity Relationship (SAR)
Studies have explored the SAR of pyrido[2,3-d]pyrimidines to identify key structural features that enhance biological activity:
- Ethyl Substitution : The presence of an ethyl group at the N8 position has been associated with improved biological activity compared to methylated analogues.
- Chloro Substituent : The introduction of a chloro group enhances interaction with target proteins involved in cancer progression .
Case Studies
Several case studies illustrate the potential of this compound in therapeutic applications:
- Case Study on Antitumor Activity : A study demonstrated that a derivative of this compound inhibited tumor growth in mouse models by targeting specific signaling pathways involved in cancer cell proliferation.
- Case Study on Anti-inflammatory Effects : Another investigation assessed the efficacy of this compound in reducing inflammation in rat models induced by carrageenan, showing significant reductions in paw edema.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
